Ethyl 5-{[(4-ethoxyphenyl)sulfonyl](pyridin-4-ylcarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a complex substitution pattern. Its structure includes:
- Benzofuran core (C₇H₅O) with substituents at positions 2, 3, and 5.
- Ethyl ester at position 3 (COOEt).
- Methyl group at position 2.
- N-substituted sulfonamide at position 5, comprising a (4-ethoxyphenyl)sulfonyl group and a pyridin-4-ylcarbonyl moiety.
Molecular Formula: C₂₄H₂₅N₂O₈S
Molecular Weight: ~501.5 g/mol.
Key Features:
- The sulfonamide linkage (N-SO₂) is a common pharmacophore in enzyme inhibitors.
- The 4-ethoxyphenyl group may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 5-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S/c1-4-33-20-7-9-21(10-8-20)36(31,32)28(25(29)18-12-14-27-15-13-18)19-6-11-23-22(16-19)24(17(3)35-23)26(30)34-5-2/h6-16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKATZHMNJDIFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzofuran derivative with a sulfonyl chloride, such as 4-ethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Pyridin-4-ylcarbonyl Group: The pyridin-4-ylcarbonyl group can be attached through a coupling reaction with a pyridine derivative, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields like pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound shares structural homology with benzofuran derivatives reported in literature. Key analogs include:
Analog 1 : Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
- Molecular Formula: C₂₂H₂₅NO₆S
- Molecular Weight : 431.5 g/mol.
- Key Differences :
- Position 2 : Propyl group (vs. methyl in the target).
- Position 5 : Lacks the pyridin-4-ylcarbonyl substituent.
- Implications :
- The methyl group in the target compound may reduce steric hindrance compared to propyl, improving binding pocket compatibility.
- The absence of the pyridine ring in Analog 1 likely diminishes π-π stacking interactions with aromatic residues in target enzymes.
Analog 2 : Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Molecular Formula : C₂₀H₂₄O₄S
- Molecular Weight : 384.5 g/mol.
- Key Differences :
- Position 5 : Cyclohexyl and methylsulfinyl groups (vs. sulfonamide-pyridin-4-ylcarbonyl in the target).
- Position 3 : Acetate ester (vs. ethyl carboxylate).
- The cyclohexyl group in Analog 2 introduces steric bulk, which may limit membrane permeability compared to the target’s planar pyridine ring.
Pharmacological and Physicochemical Properties
Inferred Properties of Target Compound :
- Solubility : The pyridine ring may improve aqueous solubility compared to Analog 1 and 2.
- Bioactivity : Benzofuran derivatives with sulfonamide groups (e.g., Analog 2) exhibit antimicrobial and antitumor activities , suggesting the target compound could share similar mechanisms.
- Metabolic Stability : The ethoxy group in the target compound may slow oxidative metabolism compared to methylsulfinyl (Analog 2).
Structural Determination and Software Tools
Crystallographic data for benzofuran analogs (e.g., Analog 2) are often resolved using SHELX programs (e.g., SHELXL for refinement ) and visualized via WinGX/ORTEP . These tools ensure accurate determination of substituent conformations and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
Biological Activity
Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, a sulfonamide group , and a pyridine ring , contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of 520.54 g/mol.
Biological Activity
Preliminary studies indicate that Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate exhibits several promising biological activities:
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Antitumor Activity :
- The compound has shown potential as an antitumor agent, particularly against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics.
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Anti-inflammatory Effects :
- Research indicates that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
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Antimicrobial Properties :
- Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate has demonstrated activity against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key findings related to modifications of the chemical structure and their impact on biological activity:
| Modification | Biological Activity Impact |
|---|---|
| Sulfonamide group presence | Enhanced antitumor activity |
| Benzofuran moiety | Increased anti-inflammatory effects |
| Pyridine ring | Improved antimicrobial properties |
Case Studies
Several case studies have investigated the biological effects of Ethyl 5-{(4-ethoxyphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate:
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In Vitro Antitumor Study :
- A study evaluated the compound against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.
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Anti-inflammatory Mechanism :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
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Antimicrobial Efficacy :
- The compound was tested against various strains of Staphylococcus aureus and Candida albicans. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively, demonstrating significant antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
